molecular formula C13H15N3O B3034543 4-(4-Acetyl-1-piperazinyl)benzonitrile CAS No. 186650-90-8

4-(4-Acetyl-1-piperazinyl)benzonitrile

Cat. No. B3034543
M. Wt: 229.28 g/mol
InChI Key: UGGZFLCUECIBFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the introduction of various functional groups to the piperidine or piperazine core to enhance anti-AChE activity. For instance, compound 13e, mentioned in paper , is synthesized by incorporating a 5,6-dimethoxy-1-oxoindan-2-yl moiety into the piperidine structure. Similarly, compound 21 from paper includes a benzoylaminoethyl group attached to the piperidine ring. These modifications are part of a broader structure-activity relationship (SAR) study to optimize the inhibitory potency against AChE.

Molecular Structure Analysis

The molecular structure of these compounds is critical for their interaction with acetylcholinesterase. The papers suggest that the introduction of bulky groups and the basic quality of the nitrogen atom in the piperidine ring are key factors for increased activity. For example, compound 21's high potency is attributed to the presence of a benzylsulfonyl group in the para position of the benzamide moiety . The SAR studies indicate that the rigidity of the molecule, as well as the presence of specific substituents, can significantly affect the binding affinity to AChE.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly discussed in the abstracts. However, the potency of the compounds as AChE inhibitors, their selectivity over butyrylcholinesterase (BuChE), and their in vivo effects on acetylcholine levels in the rat brain are highlighted. For instance, compound 13e has a selective affinity 1250 times greater for AChE than for BuChE, and compound 21 shows an affinity 18,000 times greater for AChE than for BuChE . These properties are crucial for their potential therapeutic application in treating dementia.

Scientific Research Applications

Antiviral Activity

4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile derivatives have shown significant antiviral activity against Hepatitis C Virus (HCV). These derivatives, including L0909, act by blocking HCV replication at the entry stage and demonstrate high sensitivity to clinical resistant HCV mutants and a synergistic effect with clinical drugs. This positions L0909 as a promising HCV entry inhibitor for potential therapeutic use (Jiang et al., 2020).

Enzyme Inhibitory Activity

2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have demonstrated good enzyme inhibitory activity. Specifically, compound 5h exhibited excellent inhibitory effect against acetyl- and butyrylcholinesterase, showing potential as therapeutic agents (Hussain et al., 2017).

Neurological Research

Research involving 4-[4-[2-(2-aminoethyl)-1H-indol-5-yloxyl]acetyl]piperazinyl-1-yl]benzonitrile in a rat model has contributed to understanding CGRP release in the context of migraine pathophysiology. This work helps in developing more effective anti-migraine drugs (Limmroth et al., 2001).

Photophysical Studies

Studies on excited-state intramolecular charge-transfer reactions in (alkylamino)benzonitriles, including 4-(1-piperidinyl)benzonitrile, have provided insights into reaction times and electrolyte concentration dependencies, contributing to the understanding of photophysical properties (Pradhan & Biswas, 2007).

Antibacterial Agents

2-(4-Cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines show promise as antibacterial agents. Their structure and activity profile suggest potential use in combating bacterial infections (Patel et al., 2012).

properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-11(17)15-6-8-16(9-7-15)13-4-2-12(10-14)3-5-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGZFLCUECIBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetyl-1-piperazinyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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